4-Propoxybenzoic acid
Overview
Description
4-Propoxybenzoic acid is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2005 . The IUPAC name for this compound is 4-n-Propoxybenzoic acid .
Molecular Structure Analysis
The molecular structure of 4-Propoxybenzoic acid consists of a benzene ring substituted with a propoxy group at the para position and a carboxylic acid group .
Physical And Chemical Properties Analysis
4-Propoxybenzoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 304.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.6±3.0 kJ/mol and a flash point of 119.3±13.9 °C . The compound has a refractive index of 1.530 and a molar refractivity of 49.1±0.3 cm3 . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .
Scientific Research Applications
Biosynthesis and Bioengineering Applications
4-Hydroxybenzoic acid (4-HBA) is a closely related compound to 4-Propoxybenzoic acid, which has been identified as a versatile intermediate for value-added bioproducts. It finds applications in food, cosmetics, pharmacy, and as fungicides. Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA for high-value bioproducts, including compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).
Nanotechnology and Sensing Applications
4-Aminobenzoic acid, another derivative of benzoic acid, has been utilized in the development of novel electrochemical immunosensors. For instance, it has been used in synthesizing hybrid nanocomposites for detecting aflatoxin B1, showcasing its potential in the field of nanotechnology and biosensing (Shi et al., 2020).
Surface Modification and Electrochemistry
The use of 4-aminobenzoic acid for covalent modification of surfaces, such as glassy carbon electrodes, has been reported. This modification has applications in the fabrication of monolayer and multilayer films, indicating potential uses in electrochemical devices and surface engineering (Liu et al., 2000).
Analytical Chemistry Applications
In analytical chemistry, derivatives of benzoic acid, like 4-hydroxybenzoic acid, have been used in methods for determining antioxidant capacity. This shows the relevance of these compounds in developing analytical techniques for biochemical analysis (Wang et al., 2009).
Liquid Crystal Research
4-Propoxybenzoic acid specifically has been studied for its solvatochromic fluorescence in liquid crystals. This research provides insights into the dipole moments of these compounds in different states, contributing to the understanding of liquid crystal technologies and materials science (Sıdır & Sıdır, 2015).
Pharmaceutical Impurity Analysis
In the pharmaceutical sector, compounds like 4-propoxybenzoic acid have been identified as impurities in drugs like proparacaine hydrochloride. Their identification and characterization are crucial for quality control and safety in pharmaceutical manufacturing (Yang et al., 2020).
Polymers and Materials Science
A study on polymethylsiloxane with 4-propoxybenzoic acid side groups has revealed applications in creating hydrogen-bonded nematic network structures. This indicates potential uses in advanced materials and polymer science (Xu et al., 2000).
Safety And Hazards
4-Propoxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the victim should be moved to fresh air . The compound should be stored in a well-ventilated place and kept in a tightly closed container .
properties
IUPAC Name |
4-propoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFUWFOCYZZGQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202750 | |
Record name | p-Propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxybenzoic acid | |
CAS RN |
5438-19-7 | |
Record name | 4-Propoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5438-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Propoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Propoxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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